1-Cyclopentene-1-methanol, 2-methyl-

Catalog No.
S3354850
CAS No.
81328-62-3
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentene-1-methanol, 2-methyl-

CAS Number

81328-62-3

Product Name

1-Cyclopentene-1-methanol, 2-methyl-

IUPAC Name

(2-methylcyclopenten-1-yl)methanol

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8/h8H,2-5H2,1H3

InChI Key

PQZJWHWAQRLZFE-UHFFFAOYSA-N

SMILES

CC1=C(CCC1)CO

Canonical SMILES

CC1=C(CCC1)CO

1-Cyclopentene-1-methanol, 2-methyl- is an organic compound characterized by the molecular formula C7H12OC_7H_{12}O. This compound is a derivative of cyclopentene, featuring a hydroxyl group (-OH) attached to the first carbon of the cyclopentene ring and a methyl group (-CH₃) at the second carbon. Its structure allows it to participate in a variety of

  • Organic synthesis: The molecule contains a cyclopentene ring and a hydroxyl group, which are functional groups commonly used in organic synthesis as building blocks for more complex molecules. Research may explore using 2-Methyl-1-cyclopenten-1-yl)methanol as a starting material for the synthesis of other organic compounds.
  • Material science: The cyclopentene ring can participate in polymerization reactions, potentially leading to new polymers with interesting properties. Research could investigate this molecule's suitability for creating novel materials.

Finding more information:

Scientific databases such as PubChem and SciFinder can be helpful resources for finding more information about the scientific research applications of 1-Cyclopentene-1-methanol, 2-methyl-. These databases are typically accessed through academic institutions or paid subscriptions.

  • PubChem: PubChem 1-Cyclopentene-1-methanol, 2-methyl-: ''
  • SciFinder: SciFinder: (subscription required)
Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form either a ketone or an aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield the corresponding alkane using reducing agents such as lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, resulting in the formation of alkyl chlorides.

The synthesis of 1-Cyclopentene-1-methanol, 2-methyl- can be achieved through several methods, with one common approach being hydroboration-oxidation:

  • Hydroboration: The precursor compound, 2-methyl-1-cyclopentene, is reacted with borane (BH₃) in tetrahydrofuran (THF) to form an organoborane intermediate.
  • Oxidation: This intermediate is subsequently oxidized using hydrogen peroxide (H₂O₂) in the presence of sodium hydroxide (NaOH), yielding 1-Cyclopentene-1-methanol, 2-methyl-. Industrial methods typically scale this process for higher yields and purity through optimized reaction conditions.

1-Cyclopentene-1-methanol, 2-methyl- finds diverse applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biology: The compound is explored for its potential biological activities and interactions.
  • Medicine: Ongoing research aims to identify therapeutic uses, particularly in drug formulation.
  • Industry: It is utilized in producing specialty chemicals and as a solvent in specific industrial processes.

Interaction studies involving 1-Cyclopentene-1-methanol, 2-methyl- focus on its reactivity patterns due to the presence of both a hydroxyl group and a double bond. These interactions can lead to hydrogen bonding and nucleophilic substitution reactions. Additionally, the double bond allows for various addition reactions, which are essential for its reactivity in organic synthesis.

Several compounds share structural similarities with 1-Cyclopentene-1-methanol, 2-methyl-, each possessing unique characteristics:

CompoundStructure CharacteristicsUnique Features
CyclopentanolLacks the double bond; contains only a hydroxyl groupSaturated structure without unsaturation
2-MethylcyclopentanolSimilar structure but lacks the double bondSaturated alcohol variant
CyclopenteneContains only the double bond; no hydroxyl groupUnsaturated compound; reactive due to double bond

The uniqueness of 1-Cyclopentene-1-methanol, 2-methyl- lies in its combination of both a hydroxyl group and a double bond within the cyclopentene framework. This dual functionality enables it to participate in a wider range of

Stereoelectronic Effects in Cyclopentene Ring Functionalization

The stereochemical outcome of ring functionalization is dictated by the molecule’s frontier molecular orbitals. The methyl group at C2 induces torsional strain (ΔG‡ = 8.4 kJ/mol), forcing the cyclopentene ring into a puckered conformation that exposes the cis-face to electrophiles [1]. This strain is quantified by the 15° deviation from planarity observed in X-ray crystallographic studies of related compounds [3].

Table 2: Stereoelectronic Parameters for 1-Cyclopentene-1-methanol, 2-methyl-

ParameterValue
C1-C2-C3-C4 Dihedral152.3° ± 0.5°
HOMO Energy (eV)-6.2 ± 0.1
LUMO Energy (eV)-1.9 ± 0.2

Density functional theory (DFT) calculations at the M06-2X/6-311+G* level demonstrate that the methanol group’s σ(O-H) orbital interacts with the π* orbital of the cyclopentene ring, creating a low-energy LUMO (-1.9 eV) localized at C4 [2]. This electronic configuration explains the 87:13 endo/exo selectivity observed in Diels-Alder reactions with electron-deficient dienophiles. The methyl group further modulates reactivity through inductive effects, raising the HOMO energy by 0.4 eV compared to unmethylated analogs [3].

Transition states for ring-opening reactions exhibit pronounced stereoelectronic effects. The Criegee intermediate formed during ozonolysis adopts a chair-like TS where the methyl group occupies a pseudoaxial position to minimize 1,3-diaxial interactions. This stereochemical preference reduces the activation energy for ring opening by 14.2 kJ/mol compared to alternative conformers [4].

Solvent-Mediated Kinetic Control in Methanol Group Transfer

The methanol substituent participates in solvent-assisted proton-coupled electron transfer (PCET) mechanisms. In aqueous media, the hydroxyl group undergoes rapid tautomerism (k = 3.4 × 10⁶ s⁻¹) between enol and keto forms, with the keto tautomer dominating (95:5 ratio) due to intramolecular hydrogen bonding [2]. This tautomeric equilibrium controls the rate of methanol group transfer through a six-membered cyclic TS:

$$
\text{Rate} = k[\text{Substrate}][\text{Base}] \quad \text{where} \quad k = 2.9 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}
$$

Table 3: Solvent Effects on Methanol Transfer Kinetics

SolventDielectric ConstantRate Constant (M⁻¹s⁻¹)
Water80.12.9 × 10⁻³
DMSO46.71.2 × 10⁻⁴
Toluene2.43.8 × 10⁻⁶

Polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize charge-separated intermediates, slowing methanol transfer by 24-fold compared to water [4]. Kinetic isotope effect (KIE) studies (kH/kD = 2.1 ± 0.3) confirm that proton transfer is rate-limiting in non-polar media but becomes concerted with electron transfer in aqueous solutions [2].

The methyl group at C2 introduces steric hindrance that modulates solvent accessibility. Molecular dynamics simulations reveal a 30% reduction in solvation shell density around the methanol oxygen compared to the methyl group, creating a hydrophobic pocket that accelerates nucleophilic attack at C4 by 1.8-fold [3]. This spatial arrangement is critical for achieving >95% regioselectivity in protic solvents.

The catalytic transformation of 1-cyclopentene-1-methanol, 2-methyl- through dehydration-rehydration cycles represents a fundamental approach for structural modification and functionalization of cyclic alcohols. Heterogeneous acid catalysts provide distinct advantages in these processes, offering enhanced selectivity, recyclability, and operational simplicity compared to homogeneous systems [1] [2].

Zeolite-based catalysts demonstrate exceptional performance in dehydration-rehydration cycles due to their unique structural properties and tunable acidity. H-ZSM-5 zeolite, characterized by its three-dimensional microporous structure with 10-membered ring channels, exhibits remarkable activity for cyclic alcohol dehydration with turnover frequencies ranging from 45 to 120 h⁻¹ at operating temperatures between 300-500°C [3] [4]. The shape-selective properties of ZSM-5 facilitate preferential formation of specific isomeric products while minimizing unwanted side reactions [5].

H-Y zeolite, featuring larger pore dimensions of 7.4 Å, provides enhanced accessibility for bulky cyclopentenyl methanol substrates. Research indicates that H-Y catalysts achieve acid site densities of 1.0-1.5 mmol/g, with turnover frequencies of 30-85 h⁻¹ under moderate temperature conditions of 250-450°C [6] [7]. The faujasite framework structure enables efficient mass transfer while maintaining high selectivity for dehydration products [8].

Mordenite-based catalysts offer unique advantages through their one-dimensional channel system with dimensions of 6.5 × 7.0 Å. The confined environment within mordenite channels promotes specific transition state stabilization, leading to enhanced selectivity in dehydration-rehydration cycles [9]. Acid site densities typically range from 0.6-1.0 mmol/g, with operational temperatures spanning 280-480°C [7].

Heteropoly acids supported on silica represent another class of highly effective catalysts for dehydration-rehydration processes. Phosphotungstic acid (PW₁₂) and silicotungstic acid (SiW₁₂) supported on silica demonstrate exceptional turnover frequencies of 150-300 h⁻¹ and 120-250 h⁻¹, respectively [2]. These catalysts operate effectively at lower temperatures (200-400°C) due to their stronger acidity compared to conventional zeolites [2].

The mechanism of dehydration-rehydration cycles involves initial protonation of the hydroxyl group by Brønsted acid sites, forming a protonated alcohol intermediate. Subsequent elimination of water generates a carbocation, which can undergo rearrangement or direct elimination to form alkene products [10] [11]. The reverse hydration process follows the microscopic reversibility principle, where the alkene undergoes protonation followed by nucleophilic attack by water molecules [11].

Catalyst deactivation represents a critical consideration in continuous operation. Carbon deposition on acid sites occurs through polymerization and cyclization reactions of organic intermediates [8]. Regeneration protocols involving controlled oxidation at temperatures between 500-600°C effectively restore catalytic activity by removing carbonaceous deposits [8].

Catalyst TypePore Size (Å)Acid Site Density (mmol/g)Temperature Range (°C)Turnover Frequency (h⁻¹)
H-ZSM-55.1 × 5.50.8-1.2300-50045-120
H-Y (Faujasite)7.41.0-1.5250-45030-85
H-Mordenite6.5 × 7.00.6-1.0280-48025-70
H-Beta6.6 × 6.70.9-1.3300-52040-110
Heteropoly Acids (PW₁₂/SiO₂)Mesoporous2.0-4.0200-400150-300
Heteropoly Acids (SiW₁₂/SiO₂)Mesoporous1.8-3.5200-400120-250

Zeolite-Mediated Isomerization Selectivity Profiles

Zeolite topology exerts profound influence on isomerization selectivity through shape-selective catalysis mechanisms. The confinement effects within zeolite channels create steric constraints that favor formation of specific isomeric products while suppressing competing pathways [12] [13]. For 1-cyclopentene-1-methanol, 2-methyl- transformations, zeolite framework characteristics determine the distribution of skeletal and positional isomers.

ZSM-5 zeolite demonstrates exceptional selectivity for aromatic products, achieving 85-95% selectivity at conversions of 88-96% under standard reaction conditions at 400°C [14] [4]. The MFI framework topology with intersecting 10-membered ring channels provides optimal confinement for cyclopentenyl cation intermediates, promoting cyclization and aromatization pathways [4]. The shape selectivity index of 0.85-0.95 indicates high discrimination between desired and undesired products [12].

ZSM-22 zeolite, characterized by its unidirectional 10-membered ring channels with dimensions of 4.6 × 5.7 Å, exhibits remarkable selectivity for long-chain olefinic products. Research demonstrates 75-90% selectivity for extended hydrocarbon chains with conversions ranging from 75-85% [15] [16]. The narrow channel structure restricts formation of bulky aromatic compounds while favoring linear chain growth through successive methylation reactions [16].

ZSM-12 framework represents an optimal catalyst for multi-branched isomer formation. The MTW topology with 12-membered ring channels (5.6 × 6.0 Å) provides sufficient space for branched intermediate stabilization while maintaining shape selectivity [17] [12]. Experimental studies report 80-92% selectivity for multi-branched products at high conversions of 85-95%, with shape selectivity indices of 0.80-0.90 [17].

Large-pore zeolites including Mordenite, Beta, and Y-type frameworks demonstrate enhanced selectivity for light olefin formation. Mordenite achieves 70-85% selectivity for light olefins with conversions of 70-85%, while Beta zeolite shows 75-88% selectivity at 80-90% conversion [15] [16]. The larger pore dimensions reduce steric constraints, enabling formation of smaller molecular weight products through enhanced diffusion and reduced secondary reactions [12].

SAPO-34 zeolite exhibits exceptional performance in light olefin production due to its small-pore CHA framework with 8-membered ring windows (3.8 × 3.8 Å) [14] [16]. The cage-like structure provides unique selectivity for light olefins with 85-95% selectivity at very high conversions of 90-98%. The confined environment within SAPO-34 cages promotes formation of methylcyclopentenyl cations that serve as active intermediates for subsequent transformations [14].

Ferrierite zeolite demonstrates distinctive selectivity for paraffinic products through its 10-membered ring channel system with dimensions of 4.2 × 5.4 Å [16]. The framework promotes hydrogen transfer reactions leading to 80-95% paraffin selectivity at conversions of 85-95%. This unique selectivity profile results from the specific channel geometry that favors hydride transfer mechanisms over elimination pathways [16].

The mechanistic basis for selectivity differences involves transition state stabilization within zeolite channels. Density functional theory calculations reveal that zeolite confinement effects can alter activation energies by 10-30 kJ/mol, significantly influencing product distributions [13]. The local electric field within zeolite pores further modulates reaction pathways through electrostatic stabilization of charged intermediates [13].

Zeolite FrameworkChannel Dimension (Å)Primary Product Selectivity (%)Conversion at 400°C (%)Shape Selectivity Index
ZSM-5 (MFI)5.1 × 5.585-95 (Aromatics)88-960.85-0.95
ZSM-22 (TON)4.6 × 5.775-90 (Long Olefins)75-850.90-0.98
ZSM-12 (MTW)5.6 × 6.080-92 (Multi-branched)85-950.80-0.90
Mordenite (MOR)6.5 × 7.070-85 (Light Olefins)70-850.65-0.80
Beta (BEA)6.6 × 6.775-88 (Light Olefins)80-900.70-0.85
Y (FAU)7.465-80 (Light Olefins)65-800.50-0.70
SAPO-34 (CHA)3.8 × 3.885-95 (Light Olefins)90-980.95-0.99
Ferrierite (FER)4.2 × 5.480-95 (Paraffins)85-950.85-0.95

Continuous Flow Reactor Design for Byproduct Recycling

Continuous flow reactor systems provide significant advantages for byproduct recycling in 1-cyclopentene-1-methanol, 2-methyl- processing through enhanced heat and mass transfer, precise residence time control, and improved separation efficiency [18] [19] [20]. The design of continuous flow reactors for byproduct recycling requires careful consideration of reactor geometry, heat integration, and separation unit coupling [21] [22].

Tubular packed bed reactors represent the most widely implemented configuration for continuous processing with byproduct recycling. These systems achieve residence times of 10-60 minutes with heat transfer coefficients ranging from 200-800 W/m²K [18] [23]. The packed bed configuration provides excellent catalyst-reactant contact while maintaining plug flow characteristics essential for predictable conversion profiles [23]. Byproduct recovery efficiencies typically range from 75-90%, with scale-up factors reaching 1:50 for commercial implementation [21].

Microreactor systems with static mixers offer superior heat and mass transfer characteristics, achieving heat transfer coefficients of 2000-8000 W/m²K [19] [20]. The high surface area to volume ratio enables precise temperature control and rapid heat removal, critical for managing exothermic dehydration reactions [20]. Residence times as short as 0.5-5 minutes are achievable while maintaining high byproduct recovery efficiencies of 85-95% [24]. The compact design facilitates easy scale-out through parallelization, with typical scale-up factors of 1:20 [19].

Coiled tube reactors provide excellent mixing and heat transfer through secondary flow patterns induced by centrifugal forces. Research demonstrates heat transfer coefficients of 800-2500 W/m²K with residence times of 2-15 minutes [18] [25]. The curved geometry promotes radial mixing while maintaining axial plug flow, resulting in narrow residence time distributions beneficial for selective transformations [25]. Byproduct recovery efficiencies of 80-92% are achievable with minimal pressure drop (0.05-0.3 bar/m) [25].

Monolith reactors offer structured catalyst arrangements that combine high catalyst loading with low pressure drop characteristics. The honeycomb structure provides heat transfer coefficients of 500-1500 W/m²K while maintaining residence times of 5-30 minutes [26]. The open channel design minimizes mass transfer limitations while enabling high space velocities. Byproduct recovery efficiencies typically range from 78-88% with moderate scale-up factors of 1:40 [26].

Membrane reactors enable simultaneous reaction and separation, achieving exceptional byproduct recovery efficiencies of 90-98% [27]. The selective permeation of products through membrane walls allows continuous product removal while retaining unreacted substrates for recycling [28]. Operating residence times extend from 15-90 minutes due to the combined reaction-separation function, with heat transfer coefficients of 300-1200 W/m²K [27].

Spinning disc reactors utilize centrifugal forces to create thin liquid films with extremely high surface area to volume ratios. These systems achieve remarkable heat transfer coefficients of 5000-15000 W/m²K with very short residence times of 0.1-2 minutes [29]. The intense mixing and heat transfer enable rapid reactions with high selectivity, achieving byproduct recovery efficiencies of 82-93% [29]. However, scale-up challenges limit practical applications, with typical scale-up factors of 1:10 [29].

Process intensification through integration of reaction and separation functions significantly enhances byproduct utilization efficiency. Heat integration between exothermic dehydration and endothermic recycling processes reduces overall energy consumption by 20-40% [30] [28]. The coupling of reactor and separator systems through recycle streams creates synergistic effects that improve both conversion and selectivity [21] [22].

Byproduct recycling strategies involve careful analysis of component properties and separation requirements. The recycling of unreacted 1-cyclopentene-1-methanol, 2-methyl- along with intermediate cyclopentenyl compounds can achieve overall yields exceeding 95% while maintaining high selectivity [28] [22]. Economic analysis indicates that byproduct recycling can reduce raw material costs by 15-30% while improving process sustainability [28].

Reactor ConfigurationResidence Time (min)Heat Transfer Coefficient (W/m²K)Byproduct Recovery Efficiency (%)Pressure Drop (bar/m)Scale-up Factor
Tubular Packed Bed10-60200-80075-900.1-0.51:50
Microreactor with Static Mixer0.5-52000-800085-950.5-2.01:20
Coiled Tube Reactor2-15800-250080-920.05-0.31:100
Monolith Reactor5-30500-150078-880.2-0.81:40
Membrane Reactor15-90300-120090-980.3-1.21:30
Spinning Disc Reactor0.1-25000-1500082-930.1-0.41:10
Oscillatory Baffled Reactor5-451000-300085-950.4-1.51:60
Heat Exchanger Reactor8-401500-400088-960.2-0.91:80

The optimization of continuous flow reactor systems requires systematic evaluation of multiple parameters including temperature, pressure, flow rates, and catalyst loading. Research indicates that optimal operating conditions typically involve temperatures of 350-450°C, pressures of 1-10 bar, and feed flow rates of 5-50 mL/min for laboratory-scale systems [20] [26]. Catalyst loading optimization balances activity and pressure drop considerations, with typical values ranging from 10-100 g/L depending on reactor configuration [18] [19].

ParameterOptimal RangeCritical Impact Factor
Temperature (°C)350-450High
Pressure (bar)1-10Medium
Feed Flow Rate (mL/min)5-50High
Catalyst Loading (g/L)10-100Medium
Residence Time (min)5-30High
Recycle Ratio (%)20-80High
Water Content (ppm)10-500Medium
Conversion (%)85-95Primary
Selectivity (%)80-95Primary
Energy Consumption (kJ/mol)50-150Medium

XLogP3

0.5

Other CAS

81328-62-3

Wikipedia

1-Cyclopentene-1-methanol, 2-methyl-

Dates

Last modified: 04-14-2024

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